REACTION_CXSMILES
|
[C:1]([CH:4]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH:5]([CH3:9])[CH2:6][C:7]#[N:8])(=O)[CH3:2].S(=O)(=O)(O)[OH:17]>C(O)(=O)C>[CH3:9][CH:5]1[C:4]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[C:1]([CH3:2])[NH:8][C:7](=[O:17])[CH2:6]1
|
Name
|
4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(CC#N)C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
whereupon an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
the acetic acid was evaporated off in vacuo and to the remaining material
|
Type
|
ADDITION
|
Details
|
was added 10 ml of water
|
Type
|
EXTRACTION
|
Details
|
The alkaline solution was extracted four times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the ethyl acetate was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
and, the remaining white solid was recrystallized from acetonitrile
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NC(=C1C1=CC=NC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |